1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-methylbutyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(2)3-5-11-6-4-9(7-12)10-11/h4,6-8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDKYONOHSORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Methylbutyl)pyrazole
The alkylation of pyrazole with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(3-methylbutyl)pyrazole. Optimized conditions (80°C, 12 h) achieve >85% conversion, with the bulky 3-methylbutyl group favoring N-1 alkylation due to steric hindrance at adjacent positions.
Vilsmeier-Haack Reaction Conditions
The formylation step employs a Vilsmeier reagent (POCl₃ in DMF), which generates an electrophilic chloroiminium ion. Reacting 1-(3-methylbutyl)pyrazole with this reagent at 0–5°C for 2 h, followed by hydrolysis (NaOH, H₂O), installs the aldehyde group at the 3-position. Yields range from 70–80%, with purity confirmed via ¹³C NMR (δ ~190 ppm for CHO).
Table 1: Vilsmeier-Haack Formylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| POCl₃:DMF Ratio | 1:1.2 | 82 |
| Reaction Time | 2 h | 75 |
Lithiation-Formylation Strategies
Directed ortho-metalation (DoM) enables regioselective functionalization of pyrazoles. This approach is valuable for introducing aldehyde groups at the 3-position while preserving the 1-(3-methylbutyl) substituent.
Lithiation of 1-(3-Methylbutyl)pyrazole
Treatment with LDA (Lithium Diisopropylamide) at −78°C in THF deprotonates the pyrazole at C-3, generating a lithiated intermediate. Quenching with DMF introduces the formyl group, yielding the target aldehyde in 65–70% isolated yield.
Flow Reactor Enhancements
Recent advancements utilize continuous-flow reactors to improve reaction control. By maintaining precise temperatures (−78°C) and residence times (30 s), side reactions (e.g., over-lithiation) are minimized, boosting yields to 85%.
Cyclocondensation of Hydrazines with 1,3-Diketones
A convergent synthesis route involves cyclizing hydrazines with 1,3-diketones bearing the 3-methylbutyl group.
Hydrazine-Diketone Cyclization
Reacting 3-methylbutylhydrazine with acetylacetone in ethanol (reflux, 6 h) forms 1-(3-methylbutyl)pyrazole. Subsequent oxidation of the 3-methyl group to an aldehyde using MnO₂ in dichloromethane achieves the target compound in 60% overall yield.
Table 2: Cyclocondensation vs. Stepwise Routes
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Cyclocondensation | 60 | 92 |
| Vilsmeier-Haack | 78 | 98 |
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid
Reduction: 1-(3-Methylbutyl)-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the reagents used
Scientific Research Applications
1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs differ in substituent positions, functional groups, and alkyl/aryl substitutions (Table 1):
Key Observations :
- Substituent Position : The aldehyde group at C3 (target compound) vs. C4 (e.g., 1-benzoyl derivatives) alters electronic distribution and steric accessibility.
- N1 Substituent : The 3-methylbutyl group in the target compound enhances lipophilicity compared to methyl or benzoyl groups in analogs .
- Biological Activity : 1-Benzoyl-3-phenyl analogs exhibit antioxidant and anti-inflammatory properties, while the target compound’s bioactivity remains uncharacterized .
Physicochemical Properties
Spectral Data Comparison:
IR Spectroscopy :
¹H NMR :
Biological Activity
1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring with a 3-methylbutyl substituent and an aldehyde functional group. The synthesis typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. Specific synthetic routes have been optimized to enhance yield and purity, often employing methods such as refluxing in organic solvents or using microwave-assisted techniques.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of various bacteria and fungi, showcasing potential as an antimicrobial agent .
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties, which may extend to this compound .
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazoles can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have similar applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives, providing insights into their potential applications:
- Antimicrobial Activity : In vitro studies have shown that related pyrazole compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. For instance, one study reported significant activity against these pathogens at concentrations as low as 40 µg/mL .
- Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Against Cancer Cells : Research has highlighted the potential of pyrazoles in cancer therapy. For example, certain derivatives were found to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Antimicrobial, Anticancer | Simpler structure without bulky substituents |
| 2H-Pyrazolo[3,4-b]pyridine | Moderate Antimicrobial | Different tautomeric forms |
| 5-Aryl-1H-pyrazoles | Anti-inflammatory | Substituted at various positions for activity |
Q & A
Q. What structural features make this compound a candidate for medicinal chemistry?
- Methodological Answer :
- Aldehyde Group : Serves as a reactive handle for Schiff base formation or conjugation with amines .
- Lipophilic Side Chain (3-methylbutyl) : Enhances membrane permeability, relevant for CNS-targeting agents .
- Pyrazole Core : Known for anti-inflammatory and antimicrobial activity in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
